molecular formula C12H16BrNO2 B1269199 4-[2-(3-Bromophenoxy)ethyl]morpholine CAS No. 435283-95-7

4-[2-(3-Bromophenoxy)ethyl]morpholine

Cat. No. B1269199
M. Wt: 286.16 g/mol
InChI Key: YZKFMBAOEVINLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-[2-(3-Bromophenoxy)ethyl]morpholine” involves reactions under controlled conditions, often with the use of specific reagents to introduce the bromophenoxy and ethyl morpholine functionalities. For example, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) involves reacting 4-(2-chloroethyl)morpholine hydrochloride with generated reagents under a nitrogen atmosphere, showcasing a method to introduce ether and morpholine groups to a molecular structure (Singh et al., 2000).

Molecular Structure Analysis

The structural analysis of related compounds involves various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies reveal the orientation of functional groups, bond lengths, and overall molecular geometry. For instance, the crystal structure of trans-[PdCl2(L1)2] and trans-[PdCl2(L2)2] provides insight into the coordination environment and bond lengths, contributing to the understanding of how similar compounds might be structured (Singh et al., 2000).

Chemical Reactions and Properties

Compounds with structures similar to “4-[2-(3-Bromophenoxy)ethyl]morpholine” participate in various chemical reactions, including complexation with metals, highlighting their potential as ligands in coordination chemistry. The ability of these compounds to form complexes with palladium(II) and mercury(II), as shown by their reactions leading to the formation of compounds such as trans-[PdCl2(L1)2], demonstrates their reactive nature and potential applications in catalysis and material science (Singh et al., 2000).

Scientific Research Applications

  • Synthesis of Cyclic Derivatives and Condensation Products : In a study, 4-Morpholinocoumarin was synthesized from 4-(2-hydroxythiobenzoyl)morpholine with ethyl bromoacetate, leading to cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones (Jagodziński, Wesołowska, & Sośnicki, 2000).

  • Complexation with Palladium and Mercury : Another study explored the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II). This research demonstrates the potential of morpholine derivatives in forming metal complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

  • Catechol Oxidase Models : A study synthesized unsymmetrical compartmental dinucleating ligands, including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(morpholin-4-yl)ethyl}aminomethyl]phenol, to model the active site of type 3 copper proteins. This research highlights the role of morpholine derivatives in mimicking biological catalytic sites (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).

  • Antibacterial Study of Morpholine Derivatives : A study on 4-(2-aminoethyl)morpholine derivatives demonstrated significant antibacterial activity, showing the potential of morpholine compounds in pharmacological applications (Aziz‐ur‐Rehman, Masih, Abbasi, Siddiqui, Hussain, & Rasool, 2016).

  • Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate : Another study involved the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone by enamination with 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine, showcasing the versatility of morpholine derivatives in organic synthesis (Hao Zhi-hui, 2007).

  • Reactions with Ethyl Azidoformate : A study on the reactions of ethyl azidoformate with morpholines highlighted the diversity of chemical reactions and products involving morpholine derivatives (Tsuchida, Koyama, Mitani, & Takeuchi, 1980).

  • Self-Assembling Polymers : Research on the reaction of N-ethyl morpholine with Et2O adduct of AlH3 demonstrated the formation of alane-rich hydride-bridged polymers, signifying the potential of morpholine derivatives in polymer chemistry (Andrews, Raston, Skelton, & White, 1997).

  • Synthesis of Pyridine and Pyrimidine Rings : Morpholine derivatives were utilized in the synthesis of 3-substituted 2(1H)-pyridones and pyrimidines, showcasing the use of morpholine compounds in heterocyclic chemistry (Ratemi, Namdev, & Gibson, 1993).

  • Catalyzing Carbon-Nitrogen Bond Formation : A study demonstrated the use of morpholine in catalyzing the formation of a carbon-nitrogen bond at the beta position of saturated ketones, indicating its role in catalytic processes (Ueno, Shimizu, & Kuwano, 2009).

  • Synthesis and Biological Activity : Morpholine derivatives were synthesized and characterized for biological activities like antibacterial, antioxidant, and anti-TB. This indicates their potential in the development of new pharmaceuticals (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Safety And Hazards

The safety data sheet for “4-[2-(3-Bromophenoxy)ethyl]morpholine” suggests avoiding dust formation and avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

4-[2-(3-bromophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKFMBAOEVINLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355502
Record name 4-[2-(3-bromophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Bromophenoxy)ethyl]morpholine

CAS RN

435283-95-7
Record name 4-[2-(3-bromophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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